molecular formula C10H15BO3 B1398913 4-(Isopropoxymethyl)phenylboronic acid CAS No. 1334214-75-3

4-(Isopropoxymethyl)phenylboronic acid

Cat. No.: B1398913
CAS No.: 1334214-75-3
M. Wt: 194.04 g/mol
InChI Key: BUUXPHQXSZSJEE-UHFFFAOYSA-N
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Description

4-(Isopropoxymethyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with an isopropoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with isopropyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the isopropoxymethyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Various substituted phenylboronic acids.

Mechanism of Action

The mechanism of action of 4-(Isopropoxymethyl)phenylboronic acid primarily involves the formation of reversible covalent bonds with diol-containing molecules. The boronic acid group interacts with cis-diol groups to form cyclic boronate esters. This interaction is pH-dependent and can be reversed under acidic conditions, making the compound useful in applications requiring controlled release or capture of diol-containing molecules .

Comparison with Similar Compounds

Uniqueness: 4-(Isopropoxymethyl)phenylboronic acid is unique due to its isopropoxymethyl group, which provides distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.

Properties

IUPAC Name

[4-(propan-2-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-8(2)14-7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUXPHQXSZSJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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